molecular formula C17H17ClN4OS2 B2664634 5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide CAS No. 1105252-14-9

5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide

Cat. No.: B2664634
CAS No.: 1105252-14-9
M. Wt: 392.92
InChI Key: YGNLMOQEJHDWDJ-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide is a synthetic small molecule compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzothiazole core linked to a thiophene carboxamide group, a scaffold featured in compounds investigated for various biological activities. The inclusion of a 4-methylpiperazine moiety is a common structural feature in molecules designed to inhibit kinase enzymes, which are critical targets in oncology research . Similarly, the benzothiazole-thiophene carboxamide structure is a known pharmacophore found in compounds screened as potential anti-cancer agents . Researchers are exploring this compound and its analogs primarily in the context of enzyme inhibition and cellular signaling pathway modulation. Its precise mechanism of action and binding affinity are subjects of ongoing investigation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4OS2/c1-21-6-8-22(9-7-21)17-20-12-3-2-11(10-14(12)25-17)19-16(23)13-4-5-15(18)24-13/h2-5,10H,6-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNLMOQEJHDWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole intermediate with 4-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Chlorination: The thiophene ring is chlorinated using a chlorinating agent like thionyl chloride.

    Coupling Reaction: The final step involves coupling the chlorinated thiophene with the benzothiazole-piperazine intermediate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the benzothiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The compound features a thiophene ring, a benzothiazole moiety, and a piperazine substituent, which are known to enhance pharmacological properties. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

The compound exhibits a range of biological activities, making it a candidate for further research in drug development. Key areas of interest include:

1. Anticancer Activity

  • Studies have indicated that benzothiazole derivatives, including those similar to this compound, show promising anticancer properties. For example, compounds with similar structures have demonstrated selective inhibition against various cancer cell lines with IC50 values in the micromolar range .

2. Antiviral Properties

  • The compound has been evaluated for its antiviral activity, particularly against HIV. In vitro studies suggest that modifications in the structure can lead to enhanced efficacy against viral replication .

3. Inhibition of Protein Kinases

  • The compound's structural features may allow it to inhibit specific protein kinases involved in cancer progression. For instance, compounds with similar piperazine and benzothiazole groups have shown high selectivity for Src family kinases (SFKs), which are critical in tumor growth .

Case Studies

Several studies highlight the applications of compounds related to this compound:

StudyCompoundActivityResults
N-{2-(4-benzothiazol-2-yl)piperazin-1-yl}-2-oxoethyl derivativesAntitumorIdentified as promising candidates with selective activity against cancer cell lines
Benzothiazole derivativesAntiviralShowed potential as HIV inhibitors with significant antiviral activity
C-5-substituted anilinoquinazolinesKinase inhibitionDemonstrated high affinity for c-Src and Abl kinases with effective tumor growth inhibition

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide involves the inhibition of key enzymes in the coagulation pathway:

Comparison with Similar Compounds

N-[2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrothiophene-2-carboxamide (CAS: 1105223-02-6)

  • Structural Difference : Replaces the 5-chloro substituent with a 5-nitro group on the thiophene ring.
  • Nitro groups may also increase metabolic instability or toxicity risks .
  • Molecular Formula : C₁₇H₁₇N₅O₃S₂ (Molecular weight: 423.48 g/mol).

Dasatinib (BMS-354825, SPRYCEL®)

  • Structural Difference : Features a thiazole-5-carboxamide core linked to a 2-chloro-6-methylphenyl group and a pyrimidine-piperazine side chain.
  • Impact : The pyrimidine and hydroxyethylpiperazine groups contribute to its dual Src/Abl kinase inhibition. Compared to the target compound, Dasatinib’s larger structure may enhance selectivity but reduce bioavailability .

5-Chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide methanesulfonate

  • Structural Difference: Incorporates an oxazolidinone ring and triazine group instead of benzothiazole and piperazine.
  • Impact : The methanesulfonate salt improves solubility, while the triazine moiety may enhance hydrogen bonding with targets. The (5S) stereochemistry introduces chirality, which could complicate synthesis but improve potency .

Pharmacological and Physicochemical Properties

Property Target Compound Nitro Analogue Dasatinib
Molecular Weight 396.92 423.48 488.01
Key Substituents 5-Cl, 4-methylpiperazine 5-NO₂, 4-methylpiperazine Thiazole, pyrimidine
Solubility Moderate (neutral) Low (nitro group) Enhanced (salt form)
Therapeutic Target Kinase inhibition* Kinase inhibition* Bcr-Abl/Src kinases

*Hypothesized based on structural similarity to known kinase inhibitors.

Key Research Findings and Implications

  • Chloro vs. Nitro : The chloro substituent in the target compound likely offers better metabolic stability than the nitro analogue, which may undergo nitroreduction to toxic metabolites.
  • Piperazine vs. Pyrimidine : The 4-methylpiperazine group provides a balance between solubility and target engagement, whereas Dasatinib’s pyrimidine-piperazine system enhances kinase selectivity at the cost of synthetic complexity .

Biological Activity

5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with benzothiazole and piperazine moieties. The synthetic pathway often employs coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of amide bonds.

Antimicrobial Properties

Research indicates that compounds containing the thiazole and piperazine structures exhibit significant antimicrobial activity. A study demonstrated that various derivatives showed moderate to good activity against a range of bacterial strains, suggesting that the presence of the benzothiazole and piperazine moieties enhances this effect .

CompoundActivityReference
This compoundModerate to Good Antimicrobial Activity
Other Thiazole DerivativesVariable Activity

Inhibition of Protein Kinases

The compound has been investigated for its inhibitory effects on specific protein kinases, particularly Src family kinases (SFKs). These kinases are implicated in cancer progression. In vitro studies have shown that related compounds display high selectivity for SFKs over other kinases, indicating potential as therapeutic agents in oncology .

Case Study 1: Anticancer Activity

A series of related compounds were tested in vivo for their ability to inhibit tumor growth in xenograft models. The results indicated that compounds similar to this compound significantly reduced tumor size and improved survival rates in aggressive cancer models .

Case Study 2: Cellular Proliferation Inhibition

In a study assessing cellular proliferation, derivatives of the compound were evaluated against various human cancer cell lines including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Some derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Construction of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl compounds.
  • Step 2 : Introduction of the 4-methylpiperazine group at the 2-position of benzothiazole using nucleophilic substitution under reflux conditions with a polar aprotic solvent (e.g., DMF) .
  • Step 3 : Formation of the thiophene-2-carboxamide moiety via coupling reactions, such as HATU-mediated amidation between the benzothiazole intermediate and 5-chlorothiophene-2-carboxylic acid .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : 1H and 13C NMR confirm proton environments (e.g., piperazine NH at δ 2.5–3.5 ppm, thiophene protons at δ 6.8–7.2 ppm) and carbon types (amide C=O at ~165 ppm) .
  • IR Spectroscopy : Key absorptions include amide C=O (~1680 cm⁻¹), C-Cl (~750 cm⁻¹), and benzothiazole C=N (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (ESI+) verifies molecular ion peaks (e.g., [M+H]+ at m/z 447.08) and fragmentation patterns .
  • X-ray Crystallography : SHELXL refines crystal structures to resolve bond angles and torsional strain, particularly for the benzothiazole-thiophene junction .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across assays?

Contradictions may arise from assay-specific conditions (e.g., pH, cell lines). Methodological approaches:

  • Reprodubility Checks : Replicate assays in triplicate under standardized conditions (e.g., pH 7.4 for enzymatic assays) .
  • Orthogonal Assays : Compare results from cell-based viability assays (MTT) with target-specific enzymatic inhibition studies (e.g., kinase activity) .
  • Data Normalization : Use internal controls (e.g., staurosporine for cytotoxicity) to account for batch-to-batch variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or systematic errors .

Q. What strategies optimize pharmacokinetic properties like metabolic stability?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation, as seen in related benzothiazole derivatives .
  • Prodrug Design : Mask polar groups (e.g., amide) with ester prodrugs to enhance oral bioavailability, followed by enzymatic cleavage in vivo .
  • QSAR Modeling : Use 3D-QSAR to predict logP and solubility, optimizing substituents on the piperazine ring for balanced lipophilicity (logP ~2–3) .

Q. How to design experiments assessing environmental impact and degradation pathways?

Follow the INCHEMBIOL framework :

  • Abiotic Degradation : Expose the compound to UV light (254 nm) in aqueous solutions (pH 3–9) and analyze degradation products via HPLC-MS.
  • Biotic Transformation : Incubate with soil microbiota (e.g., Pseudomonas spp.) and monitor metabolite formation (e.g., piperazine cleavage products) using LC-QTOF.
  • Ecotoxicity : Test acute toxicity in Daphnia magna (48-hr LC50) and chronic effects on algal growth (OECD 201).

Q. What crystallographic challenges arise in resolving this compound’s structure?

  • Twinned Crystals : Use SHELXD for twin law identification (e.g., twofold rotation axis) and refine with HKLF5 format in SHELXL .
  • Disorder in Piperazine Ring : Apply "PART" commands in SHELXL to model alternative conformers and constrain thermal parameters (Uij ~0.08 Ų) .
  • Enantiopurity : Validate using Flack’s x parameter (>0.3 indicates correct chirality) to avoid false polarity assignments in non-centrosymmetric space groups .

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